molecular formula C24H21F2N3O4S B10837843 4-[4-({[(1R,1aR,7bR)-4,7-Difluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl]carbamoyl}amino)phenoxy]benzenesulfonamide

4-[4-({[(1R,1aR,7bR)-4,7-Difluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl]carbamoyl}amino)phenoxy]benzenesulfonamide

Cat. No.: B10837843
M. Wt: 485.5 g/mol
InChI Key: FRIDRXJGZVLPIQ-SXSPYAJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of MIV-170 involves several steps, starting with the preparation of the phenylethylthioureathiazole core structure. The synthetic route typically includes the following steps:

Industrial production methods for MIV-170 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

MIV-170 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

MIV-170 is compared with other NNRTIs such as efavirenz, nevirapine, and delavirdine. It has been found to have a faster association and slower dissociation rate, resulting in higher affinity and potency . Similar compounds include:

MIV-170’s uniqueness lies in its tight binding to the reverse transcriptase enzyme and its efficacy against resistant HIV strains .

Properties

Molecular Formula

C24H21F2N3O4S

Molecular Weight

485.5 g/mol

IUPAC Name

1-[(1R,1aR,7bR)-4,7-difluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl]-3-[4-(4-sulfamoylphenoxy)phenyl]urea

InChI

InChI=1S/C24H21F2N3O4S/c25-19-11-12-20(26)21-17(19)9-10-18-22(21)23(18)29-24(30)28-13-1-3-14(4-2-13)33-15-5-7-16(8-6-15)34(27,31)32/h1-8,11-12,18,22-23H,9-10H2,(H2,27,31,32)(H2,28,29,30)/t18-,22-,23-/m1/s1

InChI Key

FRIDRXJGZVLPIQ-SXSPYAJSSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2[C@H]3[C@@H]1[C@H]3NC(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)S(=O)(=O)N)F)F

Canonical SMILES

C1CC2=C(C=CC(=C2C3C1C3NC(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)S(=O)(=O)N)F)F

Origin of Product

United States

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